Cas no 184151-47-1 (1-(6-chloro-1H-indol-3-yl)ethan-1-one)

1-(6-Chloro-1H-indol-3-yl)ethan-1-one is a chlorinated indole derivative characterized by its acetyl-substituted indole core structure. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The presence of the chloro group at the 6-position enhances its reactivity, enabling selective functionalization for further derivatization. Its well-defined molecular structure ensures consistency in synthetic applications, making it suitable for research and industrial processes requiring precise chemical modifications. The compound exhibits stability under standard handling conditions, facilitating its use in multi-step synthetic routes. Its utility in heterocyclic chemistry underscores its importance in the development of bioactive molecules.
1-(6-chloro-1H-indol-3-yl)ethan-1-one structure
184151-47-1 structure
Product Name:1-(6-chloro-1H-indol-3-yl)ethan-1-one
CAS No:184151-47-1
MF:C10H8ClNO
MW:193.629621505737
MDL:MFCD11212227
CID:1065642
PubChem ID:22627172
Update Time:2025-11-02

1-(6-chloro-1H-indol-3-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-(6-chloro-1H-indol-3-yl)-
    • 3-acetyl-6-chloro-1H-indole
    • 1-(6-chloro-1H-indol-3-yl)ethanone
    • Ethanone, 1-(6-chloro-1H-indol-3-yl)-
    • SCHEMBL3182218
    • C91187
    • 1-(6-chloro-1H-indol-3-yl)ethan-1-one
    • AB01004598-01
    • MFCD11212227
    • DB-326297
    • 1-(6-Chloro-1H-indol-3-yl)ethanone, AldrichCPR
    • AKOS009343111
    • SY174227
    • EN300-52414
    • Z385445058
    • CS-0216611
    • 184151-47-1
    • 1-(6-Chloro-3-indolyl)ethanone
    • MDL: MFCD11212227
    • Inchi: 1S/C10H8ClNO/c1-6(13)9-5-12-10-4-7(11)2-3-8(9)10/h2-5,12H,1H3
    • InChI Key: KQLYMFKKPNNGQR-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2C(C(C)=O)=CNC=2C=1

Computed Properties

  • Exact Mass: 193.0294416g/mol
  • Monoisotopic Mass: 193.0294416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 32.9Ų

1-(6-chloro-1H-indol-3-yl)ethan-1-one Pricemore >>

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1-(6-chloro-1H-indol-3-yl)ethan-1-one Suppliers

Amadis Chemical Company Limited
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(CAS:184151-47-1)1-(6-chloro-1H-indol-3-yl)ethan-1-one
Order Number:A1177964
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:38
Price ($):394.0
Email:sales@amadischem.com

Additional information on 1-(6-chloro-1H-indol-3-yl)ethan-1-one

Comprehensive Guide to 1-(6-chloro-1H-indol-3-yl)ethan-1-one (CAS No. 184151-47-1): Properties, Applications, and Market Insights

1-(6-chloro-1H-indol-3-yl)ethan-1-one (CAS No. 184151-47-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This chloro-substituted indole derivative is characterized by its unique molecular structure, which combines a 6-chloroindole core with an acetyl functional group. The compound's distinct chemical properties make it valuable for various synthetic applications, particularly in the development of novel bioactive molecules.

The growing interest in indole-based compounds like 1-(6-chloro-1H-indol-3-yl)ethan-1-one stems from their wide-ranging biological activities. Researchers are particularly focused on exploring its potential as a building block for drug discovery, especially in areas such as CNS therapeutics and antimicrobial agents. The chloro substitution at the 6-position of the indole ring enhances the compound's reactivity, making it a versatile intermediate in organic synthesis.

From a chemical perspective, 1-(6-chloro-1H-indol-3-yl)ethan-1-one demonstrates interesting physical properties. The compound typically appears as a crystalline solid with moderate solubility in common organic solvents. Its molecular weight of 193.63 g/mol and specific spectroscopic characteristics (including distinctive NMR and mass spectra patterns) make it easily identifiable in analytical chemistry applications. These properties are particularly relevant for researchers working on structure-activity relationship studies in medicinal chemistry.

The synthesis of 1-(6-chloro-1H-indol-3-yl)ethan-1-one typically involves Friedel-Crafts acylation of appropriately protected 6-chloroindole precursors. Modern synthetic approaches emphasize green chemistry principles, with researchers developing more efficient and environmentally friendly routes to this valuable intermediate. Recent publications highlight innovative methods using catalytic systems that improve yield and reduce waste generation - a key consideration in today's sustainable chemistry landscape.

In pharmaceutical applications, 1-(6-chloro-1H-indol-3-yl)ethan-1-one serves as a crucial intermediate for developing potential serotonin receptor modulators. The indole scaffold is well-known for its prevalence in bioactive molecules, and the specific 6-chloro substitution pattern in this compound offers unique opportunities for structure-based drug design. Current research trends focus on its potential in addressing neurological disorders, with particular interest in its possible role in developing next-generation neuroprotective agents.

The agrochemical industry has also shown interest in derivatives of 1-(6-chloro-1H-indol-3-yl)ethan-1-one, particularly for developing novel plant growth regulators. The compound's structural features make it a promising candidate for creating environmentally friendly pesticides, aligning with the growing demand for sustainable agriculture solutions. Researchers are investigating its potential as a precursor for compounds that can enhance crop resistance to various stressors while minimizing environmental impact.

Analytical characterization of 1-(6-chloro-1H-indol-3-yl)ethan-1-one typically involves advanced techniques such as HPLC-MS and multidimensional NMR spectroscopy. These methods are crucial for ensuring the compound's purity and verifying its structure, especially when used in sensitive applications like pharmaceutical intermediate synthesis. Recent advancements in analytical chemistry instrumentation have significantly improved the detection and quantification of this compound in complex matrices.

Market trends indicate growing demand for specialized indole derivatives like 1-(6-chloro-1H-indol-3-yl)ethan-1-one, particularly from the contract research organization (CRO) sector. The compound's price and availability fluctuate based on raw material costs and synthesis complexity. Current market analysis suggests increasing interest from biotechnology startups focusing on fragment-based drug discovery, where such building blocks play a crucial role in early-stage development.

Safety considerations for handling 1-(6-chloro-1H-indol-3-yl)ethan-1-one follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and safety glasses is recommended during manipulation. Storage typically requires cool, dry conditions away from strong oxidizers, with attention to standard chemical compatibility guidelines.

Future research directions for 1-(6-chloro-1H-indol-3-yl)ethan-1-one include exploring its potential in catalysis and material science applications. The compound's unique electronic properties make it interesting for developing organic electronic materials, particularly in the context of optoelectronic devices. Additionally, its role in metal-organic frameworks (MOFs) design is being investigated, opening new possibilities in molecular recognition and sensor development.

For researchers seeking high-purity 1-(6-chloro-1H-indol-3-yl)ethan-1-one, several specialty chemical suppliers offer the compound with varying grades of purity. Quality control typically involves rigorous chromatographic analysis to ensure suitability for specific applications. The compound's CAS number 184151-47-1 serves as a unique identifier for precise sourcing and regulatory compliance in global markets.

In conclusion, 1-(6-chloro-1H-indol-3-yl)ethan-1-one represents a valuable chemical building block with diverse applications across pharmaceutical and agrochemical research. Its unique structural features and synthetic versatility continue to inspire innovative applications in drug discovery and beyond. As research into functionalized indoles advances, this compound is likely to maintain its importance in the development of novel bioactive molecules and advanced materials.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:184151-47-1)1-(6-chloro-1H-indol-3-yl)ethan-1-one
A1177964
Purity:99%
Quantity:1g
Price ($):394.0
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